Sulfosuccinimidyl Oleate (sodium salt)
Description
Historical Development and Discovery
The discovery and development of sulfosuccinimidyl oleate sodium salt traces its origins to the early 1990s when researchers were investigating the mechanisms underlying fatty acid transport across cellular membranes. The initial breakthrough came from studies by Harmon and colleagues, who synthesized sulfo-N-succinimidyl derivatives of long-chain fatty acids and demonstrated their capacity to specifically inhibit fatty acid transport in rat adipocytes. These pioneering investigations revealed that sulfosuccinimidyl oleate could reduce fatty acid transport by approximately 70% through its covalent binding to plasma membrane proteins.
The compound's development was driven by the need to identify and characterize the proteins responsible for facilitating fatty acid uptake across cellular membranes. Early research demonstrated that sulfosuccinimidyl oleate reacted exclusively with a plasma membrane protein of approximately 85 kilodaltons, which was subsequently identified as belonging to the cluster of differentiation 36 family of membrane glycoproteins. This discovery marked a significant milestone in lipid metabolism research, as it provided the first direct evidence for protein-mediated fatty acid transport mechanisms.
Subsequent investigations in the mid-1990s expanded our understanding of the compound's specificity and mechanism of action. Researchers demonstrated that sulfosuccinimidyl oleate bound to the same membrane protein that was labeled by other fatty acid transport inhibitors, including 4,4'-diisothiocyanostilbene-2-2'-sulfonate, establishing a convergent pathway for fatty acid transport inhibition. The identification of sequence homology between the target protein and cluster of differentiation 36, originally discovered in platelets, provided crucial insights into the evolutionary conservation of fatty acid transport mechanisms across different cell types.
Nomenclature and Classification
Sulfosuccinimidyl oleate sodium salt is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt. The compound possesses the molecular formula C22H36NO7S·Na and a molecular weight of 481.58 daltons. Its Chemical Abstracts Service registry number is 135661-44-8, while the European Community number is designated as 801-756-1.
The compound belongs to the broader class of N-hydroxysuccinimidyl esters, which are widely employed as protein labeling and cross-linking reagents in biochemical research. The sulfo-N-succinimidyl modification distinguishes this compound from other N-hydroxysuccinimidyl derivatives through the presence of a negatively charged sulfonate group on the N-hydroxysuccinimide ring. This structural feature enhances water solubility while restricting membrane permeability, properties that are crucial for its selective targeting of extracellular protein domains.
The oleic acid moiety of the compound corresponds to the 18-carbon monounsaturated fatty acid with a cis-double bond at the 9-position. This structural component is essential for the compound's biological activity, as it mimics the natural substrates of fatty acid transport proteins while simultaneously providing the reactive functionality necessary for covalent protein modification. The sodium salt form of the compound improves its stability and solubility in aqueous solutions, facilitating its use in cell culture and experimental applications.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C22H36NO7S·Na |
| Molecular Weight | 481.58 g/mol |
| Chemical Abstracts Service Number | 135661-44-8 |
| European Community Number | 801-756-1 |
| Isoelectric Point of Target Protein | 6.9 |
| Target Protein Molecular Weight | 88 kDa |
Significance in Biochemical Research
Sulfosuccinimidyl oleate sodium salt has established itself as an indispensable tool for investigating fatty acid metabolism and transport mechanisms across diverse biological systems. Its primary significance lies in its capacity to irreversibly inhibit cluster of differentiation 36-mediated fatty acid uptake, providing researchers with a specific and reliable method to dissect the contributions of this transport pathway to cellular lipid metabolism. This specificity has been crucial for distinguishing between protein-mediated and passive fatty acid transport mechanisms, thereby advancing our fundamental understanding of lipid homeostasis.
The compound's application extends beyond basic research into the realm of metabolic disease investigation. Recent studies have demonstrated its effectiveness in treating diet-induced obesity and metabolic syndrome in experimental animal models. In these investigations, sulfosuccinimidyl oleate treatment resulted in significant reductions in body weight, improved glucose tolerance, and decreased hepatic steatosis through its inhibition of intestinal fatty acid absorption. These findings have positioned the compound as a valuable research tool for exploring therapeutic interventions in metabolic disorders.
Mass spectrometry-based investigations have revealed the molecular basis of sulfosuccinimidyl oleate's mechanism of action, specifically its covalent modification of lysine 164 within the fatty acid-binding site of cluster of differentiation 36. This discovery has provided unprecedented insights into the structural determinants of fatty acid recognition and binding, enabling researchers to develop more sophisticated models of lipid-protein interactions. The identification of this specific binding site has also facilitated the development of targeted mutagenesis studies to further elucidate the functional domains of fatty acid transport proteins.
The compound's utility in studying inflammatory processes represents another significant area of research application. Studies have demonstrated that sulfosuccinimidyl oleate can attenuate stroke-induced neuroinflammation through its inhibition of cluster of differentiation 36-mediated signaling pathways. These investigations have revealed the dual role of fatty acid transport proteins in both metabolic regulation and inflammatory responses, expanding the scope of research applications for this compound.
Current Research Landscape
Contemporary research involving sulfosuccinimidyl oleate sodium salt encompasses a broad spectrum of investigative areas, ranging from basic cellular metabolism to translational therapeutic applications. Current studies are particularly focused on elucidating the compound's effects on mitochondrial function and respiratory chain activity, with recent findings indicating that it functions as a potent inhibitor of mitochondrial complex III. This dual mechanism of action, affecting both plasma membrane fatty acid transport and mitochondrial respiratory function, has opened new avenues for investigating the interconnections between cellular energy metabolism and lipid homeostasis.
Recent investigations have expanded our understanding of the compound's tissue-specific effects and therapeutic potential. Studies examining its impact on high-fat diet-induced metabolic dysfunction have revealed significant improvements in multiple metabolic parameters, including reduced plasma triglyceride and free fatty acid levels, improved insulin sensitivity, and decreased hepatic lipid accumulation. These findings have been quantified through comprehensive metabolic profiling, demonstrating reductions in liver lipid content by up to 70% following treatment.
Current research is also exploring the compound's potential applications in cancer biology, particularly in investigating the role of fatty acid metabolism in tumor progression. Studies have suggested that sulfosuccinimidyl oleate may delay tumor progression through its inhibition of lipid transport mechanisms essential for cancer cell survival and proliferation. These investigations represent a growing area of interest, as the metabolic reprogramming of cancer cells often involves alterations in fatty acid uptake and utilization pathways.
The development of more sophisticated analytical techniques has enabled researchers to investigate the compound's effects at the molecular level with unprecedented precision. Recent mass spectrometry studies have provided detailed characterization of the covalent modifications induced by sulfosuccinimidyl oleate, revealing the formation of stable amide bonds with specific lysine residues. These technical advances have facilitated the development of structure-activity relationship studies aimed at optimizing the compound's selectivity and potency for specific research applications.
Contemporary research efforts are also focused on developing novel derivatives and analogs of sulfosuccinimidyl oleate to enhance its specificity and reduce potential off-target effects. These synthetic chemistry approaches are being guided by the detailed structural information obtained from recent crystallographic and molecular modeling studies, which have provided insights into the three-dimensional architecture of the fatty acid-binding sites on cluster of differentiation 36. Such efforts represent the current frontier in developing next-generation tools for lipid metabolism research.
Properties
Molecular Formula |
C22H36NO7S · Na |
|---|---|
Molecular Weight |
482.6 |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-N |
SMILES |
CCCCCCCC/C=CCCCCCCCC(ON1C(C(S(O)(=O)=O)CC1=O)=O)=O.[Na+] |
Synonyms |
SSO |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Inhibition of Fatty Acid Transport
SSO functions primarily as an irreversible inhibitor of the fatty acid translocase CD36, which plays a crucial role in fatty acid uptake across cell membranes. Research indicates that SSO effectively reduces fatty acid oxidation rates in diabetic hearts, thereby improving metabolic flexibility under hypoxic conditions. In a study involving type 2 diabetic rats, SSO infusion prior to hypoxia resulted in a significant decrease in myocardial triglyceride concentration and an increase in glycolytic rates, suggesting its potential as a metabolic modulator in diabetic conditions .
Obesity and Metabolic Syndrome
Recent studies have demonstrated that SSO is effective in treating obesity and metabolic syndrome induced by high-fat diets (HFD) in mice. It inhibits intestinal fatty acid absorption by reducing the expression of key transport proteins involved in lipid metabolism, such as MTTP and DGAT1. This action leads to decreased plasma triglyceride and free fatty acid levels, as well as improved insulin sensitivity and glucose tolerance . Notably, SSO treatment resulted in a 70% reduction in lipid accumulation in the liver without causing liver injury .
Neuroprotection
Anti-Inflammatory Effects
SSO has been shown to possess neuroprotective properties, particularly in the context of ischemic stroke. In vitro and in vivo studies indicate that SSO can mitigate inflammation-induced neuronal damage by inhibiting the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase 2 and cyclooxygenase-2 in microglia. Furthermore, oral administration of SSO reduced microglial activation and brain damage in mouse models of stroke . This suggests that SSO could be a promising therapeutic candidate for conditions characterized by neuroinflammation.
Cancer Research
Inhibition of Tumor Progression
SSO's ability to inhibit lipid transport has also been explored in cancer research. Studies indicate that SSO delays tumor progression by impairing lipid uptake by tumor cells, which is essential for their growth and survival. This mechanism highlights the potential of SSO as an adjunct therapy in cancer treatment, particularly for tumors reliant on fatty acid metabolism .
Data Summary
The following table summarizes key findings from studies on sulfosuccinimidyl oleate:
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
The following table highlights key differences between SSO and structurally or functionally related compounds:
Key Research Findings
Structural and Pharmacological Contrasts
- Irreversible vs. Reversible Binding : SSO covalently modifies CD36, ensuring prolonged inhibition , whereas AH-7614 and DC260126 reversibly block GPR120/GPR40.
- Specificity : SSO exclusively targets CD36’s FA-binding pocket , while sodium oleate lacks receptor specificity, acting primarily as a surfactant .
- Therapeutic Potential: SSO’s dual anti-inflammatory and metabolic effects make it suitable for neurological and oncological applications , whereas Liensinine’s mitophagy inhibition is niche to autophagy-dependent cancers .
Preparation Methods
Reaction Components and Stoichiometry
| Component | Role | Molar Ratio |
|---|---|---|
| Oleic acid | Substrate (fatty acid donor) | 4.0 mM |
| N-Hydroxysulfosuccinimide sodium salt | Nucleophilic activator | 2.0 mM |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide coupling agent | 2.2 mM |
| Dimethylformamide (DMF) | Solvent | - |
| Ethyl acetate | Precipitation agent | - |
Stepwise Procedure
-
Activation of Oleic Acid :
Oleic acid and sulfo-NHS are dissolved in anhydrous DMF under nitrogen atmosphere. DCC is added to activate the carboxylic acid group of oleic acid, forming an intermediate O-acylisourea. This step ensures efficient NHS ester formation. -
Esterification :
The reaction mixture is stirred overnight at room temperature (20–25°C), followed by 3 hours at 4°C to maximize yield. The low-temperature phase reduces side reactions, such as hydrolysis or DCC dimerization. -
Workup and Purification :
Mechanistic Insights and Reaction Optimization
Reaction Mechanism
The synthesis exploits the nucleophilic reactivity of sulfo-NHS’s hydroxylamine group. DCC mediates the formation of a reactive acyl intermediate, which subsequently reacts with sulfo-NHS to form the sulfo-NHS ester (Fig. 1). The sodium counterion originates from the sulfonate group on the NHS ring, ensuring water solubility.
Critical Parameters :
-
Anhydrous Conditions : Moisture hydrolyzes DCC, reducing coupling efficiency.
-
Molar Excess of Oleic Acid : A 2:1 oleic acid-to-sulfo-NHS ratio minimizes unreacted sulfo-NHS.
Industrial-Scale Production Considerations
Solvent Selection
DMF remains the solvent of choice due to its ability to dissolve both polar (sulfo-NHS) and nonpolar (oleic acid) reactants. Alternatives like dimethyl sulfoxide (DMSO) are avoided due to oxidative side reactions.
Scalability Challenges
-
DCU Removal : Filtration efficiency decreases at larger scales due to DCU’s fine particulate nature. Centrifugation or cartridge filters are employed industrially.
-
Ethyl Acetate Volume : Precipitation requires substantial solvent volumes (20:1 v/v), increasing costs. Membrane-based solvent exchange systems mitigate this.
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Target Impurity | Acceptance Criteria |
|---|---|---|
| Reverse-phase HPLC | Unreacted oleic acid | ≤0.5% area |
| Karl Fischer titration | Water content | ≤1.0% w/w |
| Inductively coupled plasma (ICP) | Heavy metals | ≤10 ppm |
Emerging Alternatives and Methodological Innovations
Recent studies explore enzyme-catalyzed esterification using lipases (e.g., Candida antarctica Lipase B) to reduce DCC dependency. Preliminary data show 70–80% conversion under mild conditions (pH 7.0, 37°C), though scalability remains unproven .
Q & A
Q. What is the molecular mechanism by which sulfosuccinimidyl oleate (sodium salt) inhibits fatty acid transport?
Sulfosuccinimidyl oleate (SSO) acts as a competitive inhibitor of CD36/FAT (fatty acid translocase), a membrane glycoprotein responsible for long-chain fatty acid uptake. SSO covalently modifies lysine residues on CD36, blocking its binding to fatty acids. Methodologically, this is validated via radiolabeled fatty acid uptake assays in cultured cells (e.g., macrophages or adipocytes) and surface plasmon resonance (SPR) to measure binding affinity . Researchers should pair these assays with siRNA-mediated CD36 knockdown to confirm specificity.
Q. How does SSO exhibit anti-inflammatory effects in cellular models?
SSO reduces inflammation by inhibiting lipid uptake into immune cells (e.g., macrophages), thereby suppressing lipid-induced NLRP3 inflammasome activation. Key experiments include:
Q. What in vivo models are appropriate for studying SSO's neuroprotective effects?
The distal permanent middle cerebral artery occlusion (pMCAo) model in mice is widely used. SSO (50 mg/kg via oral gavage) reduces infarct volume and neuroinflammation post-ischemia. Critical parameters include:
- Timing of SSO administration (pre- vs. post-ischemia).
- Quantifying infarct size via TTC staining and neuroinflammation via Iba1+ microglial activation in brain sections .
Advanced Research Questions
Q. How can researchers resolve contradictions in SSO's efficacy across different cell lines or animal models?
Discrepancies may arise from variations in CD36 expression levels or off-target effects. Recommended steps:
Q. What experimental strategies optimize SSO's solubility and stability in aqueous buffers for in vitro studies?
SSO’s hydrophobicity requires dissolution in DMSO (≤0.1% final concentration) followed by dilution in PBS with 0.1% fatty acid-free BSA. Stability testing:
Q. How does SSO's inhibition of mitochondrial complex III (as reported in some studies) confound its role in fatty acid metabolism?
SSO may impair mitochondrial respiration at high concentrations, complicating metabolic studies. Mitigation strategies:
- Measure oxygen consumption rate (OCR) via Seahorse assays in SSO-treated cells.
- Compare effects with rotenone (complex I inhibitor) to isolate complex III-specific inhibition.
- Use lower SSO doses (≤10 µM) to prioritize CD36 inhibition over mitochondrial effects .
Q. What advanced techniques detect SSO's cellular uptake and subcellular localization?
- Fluorescent derivatives : Synthesize SSO conjugated to BODIPY or Cy5 for live-cell imaging.
- Click chemistry : Incorporate an alkyne-tagged SSO analog, followed by azide-fluorophore labeling post-treatment.
- Subcellular fractionation : Isolate membrane vs. mitochondrial fractions via differential centrifugation and quantify SSO via LC-MS .
Methodological Considerations
Q. How should researchers design dose-response studies for SSO to balance efficacy and cytotoxicity?
- Start with a broad range (1–100 µM in vitro; 10–100 mg/kg in vivo).
- Assess viability via MTT or ATP assays.
- Calculate IC50 for fatty acid uptake inhibition (typically 5–20 µM in vitro) .
Q. What statistical approaches are critical for analyzing SSO's effects in complex biological systems?
Q. How can SSO studies adhere to reproducibility standards in chemical biology?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
